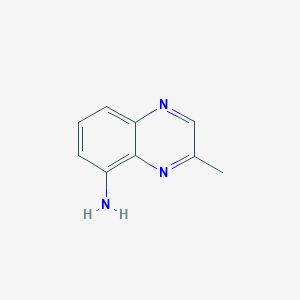

3-Methylquinoxalin-5-amine

Vue d'ensemble

Description

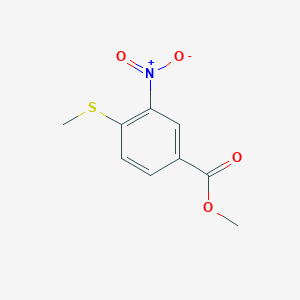

3-Methylquinoxalin-5-amine is a chemical compound used for various purposes in industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of 3-Methylquinoxalin-5-amine involves several steps. For instance, a solution of 2-methyl-8-nitroquinoxaline in methanol was added dropwise to a 20% aqueous solution of titanium trichloride at 0° C . After the addition, the reaction solution was warmed to room temperature, and the mixture was stirred for another hour .Molecular Structure Analysis

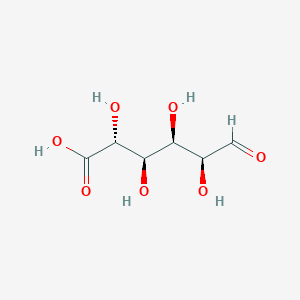

The molecular structure of 3-Methylquinoxalin-5-amine consists of 12 heavy atoms, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis

Quinoxaline derivatives, including 3-Methylquinoxalin-5-amine, have been involved in various chemical reactions. For instance, transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol .Physical And Chemical Properties Analysis

3-Methylquinoxalin-5-amine has a molecular weight of 159.19 . It is a solid at room temperature .Applications De Recherche Scientifique

Application Summary

3-Methylquinoxalin-2(1H)-one, a derivative of 3-Methylquinoxalin-5-amine, is used in recyclable heterogeneous catalytic reactions for direct C–H functionalisation .

Method of Application

In 2022, Kapoor et al. used barium chloride-embedded polyaniline (Ba/PANI) nanocomposites as heterogeneous mesoporous nanocatalysts for the preparation of bioactive (E)-3-substituted styrylquinoxalin-2(1H)-ones from 3-methylquinoxalin-2(1H)-one and substituted aldehydes under solvent-free conditions .

Results or Outcomes

The study demonstrated the effectiveness of this method in the production of styrylquinoxalin-2(1H)-ones .

2. Medicinal Chemistry

Application Summary

Quinoxaline derivatives, including those of 3-Methylquinoxalin-5-amine, have been synthesized and evaluated for their anticancer activity .

Method of Application

Three series of quinoxaline derivatives were synthesized and biologically evaluated against three tumor cell lines (HCT116 human colon carcinoma, HepG2, liver hepatocellular carcinoma and MCF-7, human breast adenocarcinoma cell line), in addition to VEGFR-2 enzyme inhibition activity .

Results or Outcomes

Compounds derived from 3-Methylquinoxalin-5-amine exhibited promising activity against the tested cell lines and weak activity against VEGFR-2 . One compound in particular, VIIIc, induced a significant disruption in the cell cycle profile and cell cycle arrest at the G2/M phase boundary .

3. Antimalarial Activity

Application Summary

Quinoxaline derivatives, including those of 3-Methylquinoxalin-5-amine, have been synthesized and tested for their antimalarial activity .

Method of Application

Several decades ago, quinoxaline derivatives were first synthesized and tested for antimalarial activity .

Results or Outcomes

The results of these early studies showed that quinoxaline derivatives exhibited antimalarial activity .

4. Antiviral Activity

Application Summary

Quinoxaline derivatives, including those of 3-Methylquinoxalin-5-amine, have been synthesized and tested for their antiviral activity .

Method of Application

Indolo-(2,3-b)quinoxaline derivatives and 3,4-dihydro quinoxaline-2(1H)-thiones derivatives were reported for their antiviral activity .

Results or Outcomes

The results of these studies showed that quinoxaline derivatives exhibited antiviral activity .

5. Anti-HIV Activity

Application Summary

Quinoxaline derivatives, including those of 3-Methylquinoxalin-5-amine, have been synthesized and tested for their anti-HIV activity .

Method of Application

Indolo-(2,3-b)quinoxaline derivatives and 3,4-dihydro quinoxaline-2(1H)-thiones derivatives were reported for their anti-viral activity .

Results or Outcomes

The results of these studies showed that quinoxaline derivatives exhibited anti-HIV activity .

6. Anti-Inflammatory Activity

Application Summary

Quinoxaline derivatives, including those of 3-Methylquinoxalin-5-amine, have been synthesized and tested for their anti-inflammatory activity .

Method of Application

Several decades ago, quinoxaline derivatives were first synthesized and tested for anti-inflammatory activity .

Results or Outcomes

The results of these early studies showed that quinoxaline derivatives exhibited anti-inflammatory activity .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methylquinoxalin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZGIJQANGIGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311246 | |

| Record name | 3-Methyl-5-quinoxalinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylquinoxalin-5-amine | |

CAS RN |

19031-43-7 | |

| Record name | 3-Methyl-5-quinoxalinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19031-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-quinoxalinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)